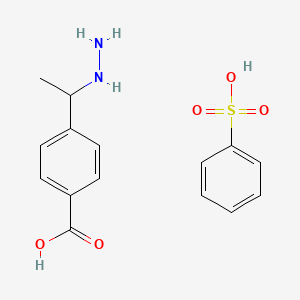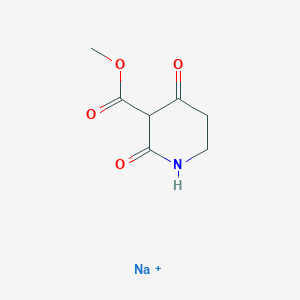
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features two benzyloxy groups at the 6 and 7 positions, a carbonitrile group at the 3 position, and a keto group at the 4 position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Benzyloxy Group Introduction: The 6 and 7 positions of the quinoline ring are functionalized with benzyloxy groups through nucleophilic substitution reactions.
Carbonitrile Group Introduction: The carbonitrile group is introduced at the 3 position via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Oxidation: The final step involves the oxidation of the 4 position to form the keto group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the benzyloxy groups.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide for cyanation; various nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6,7-Bis(benzyloxy)-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.
Substitution: Formation of quinoline derivatives with different substituents at the 6 and 7 positions.
Aplicaciones Científicas De Investigación
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and as a building block for complex organic materials.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy groups can enhance its binding affinity to biological targets.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Similar structure but with methoxy groups instead of benzyloxy groups.
6,7-Dihydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Hydroxy groups instead of benzyloxy groups.
4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the benzyloxy groups.
Uniqueness
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance lipophilicity, improve membrane permeability, and increase binding affinity to biological targets compared to similar compounds without benzyloxy groups.
Propiedades
IUPAC Name |
4-oxo-6,7-bis(phenylmethoxy)-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c25-13-19-14-26-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24(19)27)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOJJLOZSGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=O)C(=CN3)C#N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)



![(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B8090743.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B8090748.png)


![(4S,5S)-2-(2-phenylethoxy)-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]methoxymethyl]oxane-3,4,5-triol](/img/structure/B8090771.png)

![(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8090799.png)


![4-(4-((4-(benzo[d]thiazol-2-yl(cyano)Methyl)pyriMidin-1-iuM-2-yloxy)Methyl)benzyl)Morpholin-4-iuM (2,2,2-trifluoroacetate)](/img/structure/B8090833.png)
